1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
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Overview
Description
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an imidazothiazole moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Formation of Imidazothiazole Moiety: The imidazothiazole ring is synthesized separately by reacting 2-aminothiazole with benzaldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the substituted piperazine with the imidazothiazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: Another compound with a fluorophenyl group and piperazine ring, known for its selective inhibition of monoacylglycerol lipase.
4-(4-Fluorophenyl)piperazin-1-yl]phenyl)pyridin-2(1H)-one: A compound with similar structural features, studied for its serotonin reuptake inhibition properties.
Uniqueness
1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ETHAN-1-ONE stands out due to its unique combination of a fluorophenyl group, piperazine ring, and imidazothiazole moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21FN4OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
InChI |
InChI=1S/C23H21FN4OS/c24-18-6-8-19(9-7-18)26-10-12-27(13-11-26)22(29)14-20-16-30-23-25-21(15-28(20)23)17-4-2-1-3-5-17/h1-9,15-16H,10-14H2 |
InChI Key |
KKZYTPGMLUMSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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